2-chloro-N-(1-ethyl-4-piperidinyl)-4,5-difluorobenzamide
Overview
Description
2-chloro-N-(1-ethyl-4-piperidinyl)-4,5-difluorobenzamide is a useful research compound. Its molecular formula is C14H17ClF2N2O and its molecular weight is 302.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.0997472 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Sigma Receptor Scintigraphy in Breast Cancer Diagnosis
The compound N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, closely related to 2-chloro-N-(1-ethyl-4-piperidinyl)-4,5-difluorobenzamide, has shown potential in visualizing primary breast tumors in vivo. This application leverages the preferential binding of benzamides to sigma receptors, which are overexpressed in breast cancer cells (Caveliers et al., 2002).
Dopamine D(4) Receptor Ligand Research
Research on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, another compound structurally similar to this compound, has contributed significantly to the understanding of dopamine D(4) receptor affinity. This research aids in developing selective ligands for neurochemical research (Perrone et al., 2000).
Development of Novel CCR5 Antagonists
A novel CCR5 antagonist, synthesized using a process involving piperidin-4-one derivatives and 4-chloro-N-ethyl-N-(piperidin-4-yl) benzamide, contributes to the development of new therapeutic agents targeting CCR5, a crucial receptor in HIV infection and inflammation control (Bi, 2015).
Dopamine Receptor Density Determination
Compounds structurally related to this compound have been utilized in determining dopamine D(4) receptor density, offering insights into dopamine receptor kinetics and potential drug targeting (Colabufo et al., 2001).
Enhancing Li-ion Battery Performance
Piperidinium derivatives, like 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide, have been investigated for their role as co-solvents in improving the conductivity and performance of Li-ion batteries. This research opens up new avenues for battery technology enhancement (Kim et al., 2013).
Properties
IUPAC Name |
2-chloro-N-(1-ethylpiperidin-4-yl)-4,5-difluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClF2N2O/c1-2-19-5-3-9(4-6-19)18-14(20)10-7-12(16)13(17)8-11(10)15/h7-9H,2-6H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJGKXKGTOAJJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=CC(=C(C=C2Cl)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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